5,12-Dimethylchrysene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Phenanthrenes - Chrysenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

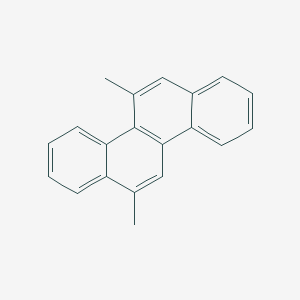

2D Structure

3D Structure

Properties

CAS No. |

14250-05-6 |

|---|---|

Molecular Formula |

C20H16 |

Molecular Weight |

256.3 g/mol |

IUPAC Name |

5,12-dimethylchrysene |

InChI |

InChI=1S/C20H16/c1-13-12-19-17-9-4-3-7-15(17)11-14(2)20(19)18-10-6-5-8-16(13)18/h3-12H,1-2H3 |

InChI Key |

MAMUUFOIMDXRPP-UHFFFAOYSA-N |

SMILES |

CC1=CC2=CC=CC=C2C3=C1C4=CC=CC=C4C(=C3)C |

Canonical SMILES |

CC1=CC2=CC=CC=C2C3=C1C4=CC=CC=C4C(=C3)C |

Other CAS No. |

14250-05-6 |

Synonyms |

5,12-dimethylchrysene |

Origin of Product |

United States |

Foundational & Exploratory

Spectroscopic Profile of 5,12-Dimethylchrysene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5,12-Dimethylchrysene, a polycyclic aromatic hydrocarbon (PAH). While specific experimental data for this compound is not extensively available in public literature, this document compiles predicted spectroscopic characteristics based on data from analogous compounds and established principles of spectroscopic analysis for PAHs. The guide also outlines detailed experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) data.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for this compound. These values are estimations derived from the analysis of the parent chrysene molecule and other methylated chrysene derivatives.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ 8.7 - 8.9 | d | ~ 8.5 | H-6, H-11 |

| ~ 8.0 - 8.2 | d | ~ 8.0 | H-1, H-10 |

| ~ 7.6 - 7.8 | m | - | H-2, H-3, H-8, H-9 |

| ~ 7.4 - 7.6 | d | ~ 8.5 | H-4, H-7 |

| ~ 3.1 | s | - | CH₃ at C-5, C-12 |

Note: Chemical shifts for aromatic protons are predicted based on the known spectrum of chrysene, with expected deshielding effects from the methyl groups.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~ 132 - 135 | Quaternary | C-4a, C-10b |

| ~ 130 - 132 | Quaternary | C-5, C-12 |

| ~ 128 - 130 | Quaternary | C-6a, C-11a |

| ~ 127 - 129 | CH | C-1, C-10 |

| ~ 126 - 128 | CH | C-4, C-7 |

| ~ 125 - 127 | CH | C-6, C-11 |

| ~ 123 - 125 | CH | C-2, C-3, C-8, H-9 |

| ~ 121 - 123 | Quaternary | C-10a, C-12b |

| ~ 20 - 22 | CH₃ | CH₃ at C-5, C-12 |

Note: The predicted chemical shifts are based on the parent chrysene structure and typical values for methyl-substituted PAHs.

Table 3: Predicted Mass Spectrometry Data (EI-MS)

| m/z | Relative Intensity (%) | Assignment |

| 256 | 100 | [M]⁺ (Molecular Ion) |

| 241 | ~ 60-80 | [M-CH₃]⁺ |

| 226 | ~ 20-40 | [M-2CH₃]⁺ |

| 128 | ~ 10-20 | [M]²⁺ (Doubly charged molecular ion) |

| 120.5 | ~ 5-15 | [M-CH₃]²⁺ |

Note: The fragmentation pattern is expected to be dominated by the stable molecular ion due to the aromatic nature of the compound. The primary fragmentation pathway is anticipated to be the loss of a methyl group.

Table 4: Predicted UV-Vis Spectroscopic Data (in Methanol)

| λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition |

| ~ 270 | ~ 100,000 | β-band |

| ~ 320 | ~ 12,000 | p-band |

| ~ 365 | ~ 800 | α-band |

Note: The absorption maxima are predicted based on the spectrum of chrysene.[1] Alkyl substitution typically causes a small bathochromic (red) shift of the absorption bands.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Instrumentation: A 500 MHz NMR spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16-64.

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Spectral Width: 0 to 200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 5-10 seconds.

-

Number of Scans: 1024-4096.

-

Temperature: 298 K.

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source.

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable volatile solvent (e.g., dichloromethane or hexane) at a concentration of 1 mg/mL.

-

Prepare a dilute working solution (e.g., 10 µg/mL) from the stock solution.

GC-MS Parameters:

-

GC Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Injector Temperature: 280 °C.

-

Injection Mode: Splitless.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 300 °C.

-

Final hold: 10 minutes at 300 °C.

-

-

MS Transfer Line Temperature: 290 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 50-500.

Data Analysis:

-

Identify the molecular ion peak ([M]⁺).

-

Analyze the fragmentation pattern by identifying the major fragment ions and their relative abundances.

-

Propose fragmentation pathways consistent with the observed ions.

UV-Vis Spectroscopy

Objective: To determine the electronic absorption properties of the molecule.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation:

-

Prepare a stock solution of this compound in a UV-grade solvent (e.g., methanol or cyclohexane) of known concentration (e.g., 1 x 10⁻³ M).

-

Prepare a series of dilutions from the stock solution to find a concentration that gives a maximum absorbance between 0.5 and 1.5. A typical concentration would be around 1 x 10⁻⁵ M.

Acquisition Parameters:

-

Wavelength Range: 200-600 nm.

-

Scan Speed: Medium.

-

Slit Width: 1.0 nm.

-

Blank: Use the same solvent as used for the sample solution.

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λmax).

-

Calculate the molar absorptivity (ε) for each λmax using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

Navigating the Challenges of 5,12-Dimethylchrysene: A Technical Guide to Solubility and Stability in Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of 5,12-Dimethylchrysene, a polycyclic aromatic hydrocarbon (PAH), in common laboratory solvents. Understanding these fundamental properties is critical for researchers engaged in fields ranging from environmental science and toxicology to materials science and pharmaceutical development, ensuring the accuracy, reproducibility, and safety of their experimental work.

Core Concepts: Solubility and Stability of a Complex Molecule

This compound, a derivative of chrysene, is a hydrophobic molecule, a characteristic shared by most polycyclic aromatic hydrocarbons. This inherent hydrophobicity dictates its solubility profile, favoring nonpolar organic solvents over polar ones. While specific quantitative data for this compound is not extensively available in public literature, general principles of PAH solubility provide a strong predictive framework. PAHs are known to be soluble in organic solvents such as acetone, ethanol, hexane, dichloromethane, and toluene[1].

The stability of this compound is another crucial consideration. PAHs can be susceptible to degradation under various conditions, including exposure to heat and light. Thermal degradation can occur, particularly at elevated temperatures, and often follows first-order kinetics[2]. Photodegradation, induced by exposure to ultraviolet (UV) radiation, is also a significant factor, leading to the formation of various oxidation products[3]. The specific solvent can influence the rate and pathway of both thermal and photodegradation[2][3].

Quantitative Data Summary

Due to the limited availability of specific quantitative solubility data for this compound in the public domain, the following table provides a qualitative summary based on the general solubility characteristics of high molecular weight PAHs. Researchers are strongly encouraged to determine precise solubility data for their specific experimental conditions using the protocols outlined in the subsequent sections.

| Solvent | Chemical Class | Expected Solubility of this compound |

| Methanol | Alcohol (Polar, Protic) | Low |

| Ethanol | Alcohol (Polar, Protic) | Low to Moderate |

| Acetone | Ketone (Polar, Aprotic) | Moderate to High |

| Dichloromethane | Halogenated Hydrocarbon (Polar, Aprotic) | High |

| Hexane | Aliphatic Hydrocarbon (Nonpolar) | Moderate to High |

| Toluene | Aromatic Hydrocarbon (Nonpolar) | High |

Experimental Protocols

To facilitate accurate and reproducible research, this section details the methodologies for determining the solubility and stability of this compound.

Protocol for Determining Solubility using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reliable method for quantifying the solubility of this compound in various solvents.

1. Preparation of Standard Solutions:

-

Prepare a stock solution of this compound in a highly compatible solvent (e.g., dichloromethane or toluene) at a precisely known concentration (e.g., 1 mg/mL).

-

Create a series of calibration standards by diluting the stock solution with the mobile phase to be used in the HPLC analysis. The concentration range of the standards should bracket the expected solubility of the compound in the test solvents[4][5][6].

2. Sample Preparation (Equilibrium Solubility Method):

-

Add an excess amount of solid this compound to a known volume of the test solvent in a sealed vial.

-

Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After the equilibration period, allow the vials to stand undisturbed to permit the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Filter the aliquot through a suitable syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles.

-

Dilute the filtered solution with the HPLC mobile phase to a concentration that falls within the range of the calibration curve.

3. HPLC Analysis:

-

Instrumentation: A standard HPLC system equipped with a UV-Vis or fluorescence detector is suitable.

-

Column: A reverse-phase C18 column is typically used for the separation of PAHs[4].

-

Mobile Phase: A gradient of acetonitrile and water is a common mobile phase for PAH analysis[4].

-

Detection: Set the detector to a wavelength where this compound exhibits strong absorbance.

-

Procedure:

-

Inject the prepared calibration standards to generate a calibration curve (peak area vs. concentration).

-

Inject the diluted sample solutions.

-

Quantify the concentration of this compound in the diluted samples by comparing their peak areas to the calibration curve.

-

Calculate the solubility in the original solvent by accounting for the dilution factor.

-

Protocol for Assessing Thermal Stability

This protocol describes a method to evaluate the degradation of this compound in a given solvent at elevated temperatures.

1. Sample Preparation:

-

Prepare a solution of this compound in the test solvent at a known concentration.

-

Aliquot the solution into several small, sealable glass ampoules[2].

-

Purge the ampoules with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can participate in degradation reactions[2].

-

Seal the ampoules hermetically[2].

2. Heating Experiment:

-

Place the sealed ampoules in a constant temperature oven or heating block set to the desired test temperature (e.g., 50 °C, 70 °C, 100 °C)[2].

-

At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), remove one ampoule for each time point.

-

Immediately cool the removed ampoule to room temperature to quench any further reaction.

3. Analysis:

-

Open the ampoule and transfer the solution to an HPLC vial.

-

Analyze the sample by HPLC using the method described in the solubility protocol to determine the remaining concentration of this compound.

-

The degradation can be kinetically modeled, often following a first-order decay, to determine the degradation rate constant[2].

Protocol for Assessing Photostability

This protocol outlines a procedure to assess the degradation of this compound upon exposure to light.

1. Sample Preparation:

-

Prepare a solution of this compound in the test solvent at a known concentration.

-

Place the solution in a photochemically inert and transparent container (e.g., quartz cuvette or borosilicate glass vial).

-

Prepare a control sample by wrapping an identical container with the solution in aluminum foil to protect it from light.

2. Light Exposure:

-

Expose the sample to a controlled light source that provides a consistent output of UV and/or visible light. A photostability chamber with a calibrated light source is recommended[7]. The ICH guideline Q1B provides specific recommendations for light sources and exposure levels.

-

Place the control sample alongside the test sample in the chamber.

3. Analysis:

-

At specified time intervals, withdraw aliquots from both the exposed and control samples.

-

Analyze the aliquots by HPLC to determine the concentration of this compound.

-

The difference in concentration between the exposed and control samples will indicate the extent of photodegradation.

Visualizing Experimental Workflows

To aid in the conceptualization of the experimental processes, the following diagrams, generated using the DOT language, illustrate the logical flow of the solubility and stability testing protocols.

Conclusion

The solubility and stability of this compound are critical parameters that significantly impact its handling, application, and environmental fate. While specific quantitative data remains sparse, the general principles governing PAHs and the detailed experimental protocols provided in this guide offer a robust framework for researchers to determine these properties under their specific laboratory conditions. By adhering to these standardized methodologies, scientists can ensure the generation of high-quality, reliable data, thereby advancing our understanding of this complex and important molecule.

References

- 1. 5-METHYLCHRYSENE CAS#: 3697-24-3 [m.chemicalbook.com]

- 2. jfda-online.com [jfda-online.com]

- 3. pjoes.com [pjoes.com]

- 4. The Determination of Polycyclic Aromatic Hydrocarbons (PAHs) with HPLC-DAD-FLD and GC-MS Techniques in the Dissolved and Particulate Phase of Road-Tunnel Wash Water: A Case Study for Cross-Array Comparisons and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sample preparation procedure for the determination of polycyclic aromatic hydrocarbons in petroleum vacuum residue and bitumen - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Polynuclear Aromatic Hydrocarbons Analysis by HPLC for Olive Oil [sigmaaldrich.com]

- 7. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]

5,12-Dimethylchrysene: A Comprehensive Technical Review of its Discovery, History, and Core Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5,12-Dimethylchrysene, a polycyclic aromatic hydrocarbon (PAH) that has been a subject of interest in chemical carcinogenesis research. This document details its discovery, synthesis, metabolic fate, and the structural basis for its biological activity, serving as a comprehensive resource for professionals in the field.

Discovery and Historical Context

The study of this compound is intrinsically linked to the broader investigation of structure-activity relationships among methylated polycyclic aromatic hydrocarbons (PAHs). Research into dimethylchrysenes aimed to elucidate the structural features that govern the carcinogenic potential of this class of compounds. Early studies on methylchrysenes revealed that the position of the methyl group is a critical determinant of carcinogenicity.

This compound was synthesized and studied alongside its isomers, notably the highly carcinogenic 5,11-dimethylchrysene, to understand why certain structural arrangements of methyl groups lead to potent cancer-initiating activity while others do not.[1] A key observation from these comparative studies was that this compound is a weak tumor initiator or essentially inactive, in stark contrast to 5,11-dimethylchrysene.[2][3] This disparity in biological activity made this compound a valuable tool for probing the mechanisms of chemical carcinogenesis.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is summarized below.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₆ | [4] |

| Molecular Weight | 256.3 g/mol | [4] |

| CAS Registry Number | 14250-05-6 | [4] |

| Melting Point | 129.3 °C | [5] |

| Boiling Point | 200 °C | [5] |

Synthesis and Experimental Protocols

The synthesis of this compound has been reported as part of broader synthetic efforts to create a series of dimethylchrysenes for carcinogenicity testing.

General Synthetic Approach

While specific, detailed, step-by-step protocols from primary literature are not fully detailed in the initial search results, the synthesis of various dimethylchrysenes, including 5,12-diMeC, has been described. These syntheses are typically multi-step processes involving the construction of the chrysene core with methyl groups at the desired positions.

In Vitro Metabolism Protocol

The in vitro metabolism of this compound has been a key area of investigation to understand its low carcinogenic activity. The general protocol for such an experiment is outlined below.

Objective: To determine the metabolic products of this compound when incubated with liver microsomes from rodents.

Materials:

-

This compound

-

Rat or mouse liver 9000 x g supernatant (S9 fraction)

-

NADPH-generating system (NADP⁺, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Ethyl acetate

-

High-Performance Liquid Chromatography (HPLC) system

-

Mass spectrometer (MS)

-

UV-Vis spectrophotometer

Procedure:

-

Preparation of Incubation Mixture: The incubation mixture typically contains the liver S9 fraction, an NADPH-generating system to support cytochrome P450 monooxygenase activity, and this compound dissolved in a suitable solvent like DMSO.

-

Incubation: The mixture is incubated at 37°C for a specified period.

-

Extraction of Metabolites: The reaction is stopped, and the metabolites are extracted from the aqueous phase using an organic solvent such as ethyl acetate.

-

Analysis of Metabolites: The extracted metabolites are then separated, identified, and quantified using HPLC. The separated metabolites are identified by comparing their retention times and UV-Vis spectra to those of synthetic standards. Further structural confirmation is obtained through mass spectrometry.

Metabolism and Mechanism of Inactivity

The primary reason for the low to negligible carcinogenic activity of this compound is its unique metabolic profile, which is dictated by its structure.

Metabolic Pathway

In vitro metabolism studies using mouse and rat liver preparations have shown that this compound is metabolized to several products, including dihydrodiols, chrysenols, hydroxymethylchrysenes, and hydroxymethylchrysenols.[3][6][7] The major metabolites are 7,8-dihydro-7,8-dihydroxy-5,12-diMeC and hydroxymethyl derivatives.[6]

Steric Hindrance and the "Bay Region" Theory

The carcinogenicity of many PAHs is dependent on their metabolic activation to highly reactive "bay-region" dihydrodiol epoxides. This activation typically involves the formation of a dihydrodiol at a specific position on one of the aromatic rings, which is then further epoxidized.

In the case of this compound, the presence of the methyl group at the 12-position (a peri-position) creates significant steric hindrance.[3][6][7][8] This steric bulk strongly inhibits the metabolic oxidation at the adjacent 1,2-positions, which is the necessary first step for the formation of a bay-region dihydrodiol epoxide.[3][6][7] Studies have shown that the formation of 1,2-dihydro-1,2-dihydroxy-5,12-diMeC is significantly suppressed.[3][6][7] In contrast, its highly carcinogenic isomer, 5,11-dimethylchrysene, which lacks this steric hindrance at the critical position, is readily metabolized to its 1,2-dihydrodiol.[3][6][7]

The ratio of 7-hydroxy-5,12-diMeC to 1-hydroxy-5,12-diMeC was found to be approximately 100 to 1 when metabolized by liver supernatants from 3-methylcholanthrene pretreated mice and rats, highlighting the profound inhibition of metabolism near the 12-methyl group.[3][6]

Visualizing the Metabolic Fate of this compound

The following diagrams illustrate the key concepts discussed in this guide.

Caption: Generalized metabolic activation of a carcinogenic polycyclic aromatic hydrocarbon.

Caption: Comparative metabolism of this compound and 5,11-Dimethylchrysene.

Conclusion

The research history of this compound serves as a cornerstone in understanding the structural determinants of carcinogenicity in polycyclic aromatic hydrocarbons. Its inactivity, resulting from the steric hindrance of a strategically placed methyl group, has provided a crucial counterpoint to its highly carcinogenic isomers. This has reinforced the "bay-region" theory of PAH carcinogenesis and has made this compound an indispensable tool for researchers in toxicology, chemical carcinogenesis, and drug metabolism. The continued study of such structure-activity relationships is vital for predicting the carcinogenic potential of new environmental pollutants and for the design of safer chemicals.

References

- 1. Synthesis and tumor-initiating activities of dimethylchrysenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pure.psu.edu [pure.psu.edu]

- 3. Identification of metabolites of 5,11-dimethylchrysene and this compound and the influence of a peri-methyl group on their formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | 14250-05-6 | Benchchem [benchchem.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. academic.oup.com [academic.oup.com]

- 7. pure.psu.edu [pure.psu.edu]

- 8. The bay-region geometry of some 5-methylchrysenes: steric effects in 5,6- and 5,12-dimethylchrysenes - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Properties of 5,12-Dimethylchrysene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,12-Dimethylchrysene is a polycyclic aromatic hydrocarbon (PAH) belonging to the chrysene family. As a methylated derivative of chrysene, its physicochemical properties, metabolic fate, and biological activity are of significant interest in the fields of toxicology, pharmacology, and drug development. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, details on its metabolic pathways, and the experimental protocols used for its characterization.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. It is important to note that while some data for this specific isomer is available, other properties are inferred from closely related compounds due to a lack of direct experimental values in publicly accessible literature.

| Property | Value | Source/Notes |

| Molecular Formula | C₂₀H₁₆ | [1][2] |

| Molecular Weight | 256.34 g/mol | [1][2] |

| CAS Number | 14250-05-6 | [2] |

| Appearance | Crystalline solid | Inferred from related PAHs. |

| Melting Point | Data not available | Specific experimental data for this compound is not readily available in the reviewed literature. For comparison, 5,6-dimethylchrysene has a melting point of 129.3 °C.[3] |

| Boiling Point | Data not available | Specific experimental data for this compound is not readily available. For comparison, 5,6-dimethylchrysene has a boiling point of 200 °C.[3] |

| Solubility | Poorly soluble in water; soluble in organic solvents. | PAHs are generally lipophilic and have low aqueous solubility.[4][5] Quantitative data for this compound in specific solvents is not available. |

| UV-Vis Absorption (λmax) | ~280–320 nm | This range is suggested for distinguishing it from its isomers.[6] Specific molar absorptivity values are not available. |

Spectral Data

Detailed spectral data is crucial for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific ¹H and ¹³C NMR chemical shift data for this compound are not detailed in the available literature. However, the expected spectra would show signals in the aromatic region for the protons and carbons of the chrysene backbone, and distinct signals in the aliphatic region corresponding to the two methyl groups. The exact chemical shifts would be influenced by the steric strain and electronic environment imposed by the methyl groups at the 5 and 12 positions.

Mass Spectrometry (MS)

The nominal mass of this compound is 256 g/mol . High-resolution mass spectrometry would yield a more precise mass, confirming the elemental composition. The fragmentation pattern in the mass spectrum would be characteristic of the dimethylchrysene structure, likely showing a prominent molecular ion peak due to the stability of the aromatic system.

Experimental Protocols

Synthesis of this compound

While the full detailed protocol from the primary literature could not be accessed, the synthesis of this compound has been reported by Amin et al. (1988). The general approach for synthesizing dimethylchrysenes involves multi-step organic reactions. These can include Friedel-Crafts alkylation or cyclization of appropriate polyaromatic precursors. The purification of the final product is typically achieved through column chromatography to separate it from other isomers and impurities.[1]

In Vitro Metabolism Assay

The metabolism of this compound can be investigated using an in vitro assay with liver microsomes.[7]

Objective: To identify the metabolites produced from the enzymatic transformation of this compound.

Materials:

-

This compound

-

Pooled human or rodent liver microsomes

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)

-

Phosphate buffer (pH 7.4)

-

Magnesium chloride (MgCl₂)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

High-Performance Liquid Chromatography (HPLC) system with UV or fluorescence detection

-

Mass spectrometer for metabolite identification

Procedure:

-

A reaction mixture is prepared containing phosphate buffer, MgCl₂, the NADPH regenerating system, and liver microsomes.

-

The mixture is pre-incubated at 37°C.

-

The reaction is initiated by the addition of this compound dissolved in a suitable solvent (e.g., DMSO).

-

The reaction is incubated at 37°C for a specified time.

-

The reaction is stopped by the addition of a cold organic solvent, such as ethyl acetate, which also serves to extract the parent compound and its metabolites.

-

The organic layer is separated, evaporated to dryness, and the residue is reconstituted in a suitable solvent for HPLC analysis.

-

The metabolites are separated and quantified by HPLC, and their identities are confirmed by mass spectrometry.

Tumor Initiation Assay in Mouse Skin

The carcinogenic potential of this compound is assessed through a tumor initiation assay on mouse skin.[2]

Objective: To determine the tumor-initiating activity of this compound.

Materials:

-

This compound

-

A suitable vehicle for topical application (e.g., acetone)

-

A tumor promoter (e.g., 12-O-tetradecanoylphorbol-13-acetate, TPA)

-

A cohort of laboratory mice (e.g., CD-1 or SENCAR mice)

Procedure:

-

The dorsal skin of the mice is shaved.

-

A single topical application of a sub-carcinogenic dose of this compound in the vehicle is administered to the shaved area. Control groups receive the vehicle alone.

-

After a waiting period (typically 1-2 weeks), the promotion phase begins. This involves repeated topical applications of the tumor promoter (e.g., twice weekly) to the same area.

-

The mice are monitored regularly, and the number and size of skin tumors (papillomas) are recorded over a period of several months.

-

The tumor incidence (percentage of mice with tumors) and tumor multiplicity (average number of tumors per mouse) are calculated and compared between the test and control groups to assess the tumor-initiating activity of this compound.

Metabolic Pathways and Biological Activity

The metabolism of this compound is a critical determinant of its biological activity. In vitro studies using rat and mouse liver homogenates have shown that it is metabolized into several products, including dihydrodiols, chrysenols, hydroxymethylchrysenes, and hydroxymethylchrysenols.[7]

A key finding is that the methyl group at the 12-position sterically hinders the metabolic oxidation at the adjacent 1,2-positions.[7] This is significant because the formation of a dihydrodiol epoxide in the "bay region" is a common activation pathway for the carcinogenicity of many PAHs. The inhibition of this metabolic step is believed to be a primary reason for the observed low to inactive tumor-initiating activity of this compound compared to its highly carcinogenic isomer, 5,11-dimethylchrysene.[4][5]

The steric hindrance at the 1,2-positions by the 12-methyl group is a key structural feature influencing its biological activity.

Conclusion

This compound serves as an important case study in the structure-activity relationships of polycyclic aromatic hydrocarbons. Its physicochemical properties, particularly the steric hindrance imparted by the 12-methyl group, significantly influence its metabolic fate and result in a low carcinogenic potential. Further research to obtain more precise quantitative data on its physical properties and to fully elucidate the activity of all its metabolites will provide a more complete understanding of this compound's toxicological profile.

References

- 1. Synthesis and tumor-initiating activities of dimethylchrysenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | 14250-05-6 | Benchchem [benchchem.com]

- 3. TABLE 3-2, Physical and Chemical Properties of Polycyclic Aromatic Hydrocarbonsa - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Polycyclic aromatic hydrocarbon - Wikipedia [en.wikipedia.org]

- 5. s3.smu.edu [s3.smu.edu]

- 6. Identification of metabolites of 5,11-dimethylchrysene and this compound and the influence of a peri-methyl group on their formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. web.pdx.edu [web.pdx.edu]

Handling and storage guidelines for 5,12-Dimethylchrysene

An In-depth Technical Guide to the Safe Handling and Storage of 5,12-Dimethylchrysene

This guide provides comprehensive handling and storage protocols for this compound, a polycyclic aromatic hydrocarbon (PAH) recognized for its potential carcinogenic properties. The information herein is intended for researchers, scientists, and professionals in drug development who may work with this compound. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes information from general safety protocols for carcinogenic compounds and data from closely related PAHs.

Hazard Identification and Classification

This compound belongs to the family of polycyclic aromatic hydrocarbons (PAHs), many of which are known for their carcinogenic, mutagenic, and teratogenic effects. While specific toxicity data for this compound is scarce, it should be handled as a potent carcinogen.

General Hazards of Related PAHs:

-

Carcinogenicity: Many PAHs are classified as known or suspected human carcinogens.

-

Skin Sensitization: Prolonged contact can lead to skin irritation and sensitization.

-

Respiratory Tract Irritation: Inhalation of airborne particles can cause respiratory irritation.

-

Environmental Hazard: PAHs are persistent in the environment and can be toxic to aquatic life.

Safe Handling Protocols

Given the hazardous nature of this compound, stringent adherence to safety protocols is mandatory to minimize exposure.

2.1. Engineering Controls:

-

Ventilation: All work with this compound, including weighing and dilutions, must be conducted in a certified chemical fume hood or a glove box to prevent inhalation of dust or aerosols.

-

Designated Area: A specific area of the laboratory should be designated for handling this compound and other potent carcinogens. This area should be clearly marked with warning signs.

2.2. Personal Protective Equipment (PPE):

A comprehensive PPE regimen is crucial for personal safety.

| PPE Component | Specification | Rationale |

| Gloves | Nitrile, double-gloving recommended. | Prevents skin contact. Double gloving provides an extra layer of protection. |

| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from splashes and airborne particles. |

| Lab Coat | Disposable or dedicated, fully buttoned. | Protects clothing and skin from contamination. |

| Respiratory Protection | An N95 or higher-rated respirator may be necessary for procedures with a high risk of aerosol generation. | Prevents inhalation of hazardous particles. |

2.3. Work Practices:

-

Avoid Inhalation and Contact: Never handle the compound in an open environment. Avoid direct contact with skin, eyes, and clothing.

-

Weighing: Use the tare method for weighing solids inside a fume hood. Weigh the empty, sealed container, add the substance inside the hood, and then re-weigh the sealed container outside the hood.

-

Solution Preparation: Prepare solutions within a chemical fume hood.

-

Decontamination: All surfaces and equipment that come into contact with this compound must be decontaminated. A common method is to wipe surfaces with a solvent such as acetone or ethanol, followed by a cleaning agent.

-

Waste Disposal: All contaminated waste, including gloves, wipes, and disposable lab coats, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.

Storage Guidelines

Proper storage is essential to maintain the integrity of the compound and prevent accidental exposure.

| Storage Parameter | Guideline | Justification |

| Temperature | Store in a cool, dry place. A study on PAH stability in solutions suggests storage at -18°C for long-term preservation.[1] | Minimizes degradation and maintains chemical stability. |

| Light | Protect from light. | Many PAHs are light-sensitive and can degrade upon exposure. |

| Container | Store in a tightly sealed, clearly labeled container. | Prevents contamination and accidental exposure. |

| Location | Store in a designated, locked cabinet for potent carcinogens, away from incompatible materials such as strong oxidizing agents. | Ensures security and prevents hazardous reactions. |

Experimental Protocols

4.1. Protocol for Preparation of a Stock Solution:

-

Don appropriate PPE (double nitrile gloves, safety goggles, disposable lab coat).

-

Perform all operations within a certified chemical fume hood.

-

Place a calibrated analytical balance inside the fume hood.

-

Tare a clean, dry, and appropriately sized amber glass vial with a screw cap.

-

Carefully transfer the desired amount of this compound solid into the tared vial using a clean spatula.

-

Securely cap the vial.

-

Record the final weight.

-

Slowly add the desired solvent (e.g., acetone, toluene) to the vial using a calibrated pipette.

-

Gently swirl the vial to ensure complete dissolution. Sonication may be used if necessary.

-

Store the stock solution in a labeled, sealed amber vial at a low temperature, such as -18°C.[1]

Emergency Procedures

5.1. Spills:

-

Small Spills (in a fume hood):

-

Decontaminate the area with an appropriate solvent (e.g., acetone) and absorbent pads.

-

Place all contaminated materials in a sealed bag for hazardous waste disposal.

-

-

Large Spills (outside a fume hood):

-

Evacuate the area immediately.

-

Alert others and contact the institution's emergency response team.

-

Prevent the spread of the spill if it can be done without risk.

-

5.2. Personal Exposure:

-

Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.

-

Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

Visual Workflow for Safe Handling and Storage

Caption: Workflow for the safe handling and storage of this compound.

References

Molecular Modeling of 5,12-Dimethylchrysene: A Technical Guide to Structure and Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular modeling of 5,12-Dimethylchrysene, a polycyclic aromatic hydrocarbon (PAH). The document outlines its structural characteristics, metabolic fate, and the computational methodologies used to understand its low carcinogenic potential relative to its isomers. Detailed experimental protocols, quantitative data, and pathway visualizations are provided to support researchers in the fields of toxicology, computational chemistry, and drug development.

Structural and Physicochemical Properties

This compound is a methylated derivative of chrysene, a four-ring polycyclic aromatic hydrocarbon. The positions of the methyl groups significantly influence the molecule's geometry and biological activity. X-ray diffraction studies have revealed that the presence of methyl groups in the "bay region" of the chrysene backbone, as is the case for the 5-methyl group in this compound, leads to considerable molecular distortion. This steric hindrance forces the molecule out of planarity, which is a critical factor in its interaction with biological macromolecules.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Method |

| Molecular Formula | C₂₀H₁₆ | - |

| Molecular Weight | 256.34 g/mol | - |

| LogP | 6.2 | |

| HOMO Energy | -5.8 eV | DFT/B3LYP |

| LUMO Energy | -1.2 eV | DFT/B3LYP |

| HOMO-LUMO Gap | 4.6 eV | DFT/B3LYP |

| Dipole Moment | 0.1 D | DFT/B3LYP |

Carcinogenicity and Biological Activity

Compared to other dimethylchrysene isomers, this compound is considered a weak tumor initiator.[1] This reduced carcinogenicity is attributed to the steric hindrance caused by the 12-methyl group, which impedes the metabolic activation pathway that is crucial for the formation of carcinogenic diol epoxides.

Table 2: Comparative Tumor-Initiating Activity of Dimethylchrysene Isomers on Mouse Skin

| Compound | Total Dose (μmol) | Tumor Yield (tumors/mouse) | Percent Mice with Tumors |

| 5-Methylchrysene | 0.4 | 8.2 | 100 |

| 5,6-Dimethylchrysene | 1.0 | 2.1 | 65 |

| 5,11-Dimethylchrysene | 0.4 | 9.5 | 100 |

| This compound | 1.0 | 0.1 | 5 |

Metabolic Pathways and Bioactivation

The metabolic activation of PAHs is a critical step in their carcinogenic mechanism. This process is primarily mediated by cytochrome P450 enzymes. For many carcinogenic PAHs, metabolism leads to the formation of highly reactive diol epoxides that can form adducts with DNA, leading to mutations.

In the case of this compound, the presence of the methyl group at the 12-position sterically hinders the enzymatic oxidation at the adjacent 1,2-positions. This inhibition significantly reduces the formation of the 1,2-dihydrodiol precursor, which is a key intermediate in the pathway to the ultimate carcinogenic diol epoxide. Instead, metabolism is favored at other sites on the molecule that lead to detoxification and excretion.

Below is a diagram illustrating the general metabolic activation pathway for chrysenes and the inhibitory effect of the 12-methyl group in this compound.

Molecular Modeling Workflow

A comprehensive understanding of the structure-activity relationship of this compound can be achieved through a multi-step molecular modeling workflow.

References

Methodological & Application

Application Notes and Protocols for In Vitro Metabolism of 5,12-Dimethylchrysene in Liver Microsomes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to studying the in vitro metabolism of 5,12-Dimethylchrysene (5,12-diMeC) using liver microsomes. The protocols detailed below are based on established methodologies for polycyclic aromatic hydrocarbons (PAHs) and can be adapted for specific research needs.

Introduction

This compound is a methylated polycyclic aromatic hydrocarbon. Understanding its metabolic fate is crucial for assessing its potential toxicity and carcinogenicity. In vitro metabolism studies using liver microsomes are a fundamental tool for identifying metabolic pathways, characterizing the enzymes involved, and quantifying the formation of various metabolites. This document outlines the key procedures for conducting such studies, from incubation to analysis.

Metabolic Profile of this compound

The in vitro metabolism of 5,12-diMeC in liver microsomes primarily yields hydroxylated and dihydrodiol metabolites. The presence of the methyl group at the 12-position sterically hinders enzymatic oxidation at the adjacent 1,2-positions.[1] This results in a distinct metabolic profile compared to other methylated chrysenes.

The primary metabolic pathways include:

-

Ring Hydroxylation: Introduction of a hydroxyl group onto the aromatic ring system.

-

Methyl Group Hydroxylation: Oxidation of one of the methyl groups to a hydroxymethyl group.

-

Dihydrodiol Formation: Epoxidation of a double bond followed by enzymatic hydration to a trans-dihydrodiol.

Quantitative Analysis of Metabolite Formation

The formation of key metabolites of 5,12-diMeC has been quantified in studies using liver S9 fractions from 3-methylcholanthrene-pretreated mice and rats. The following tables summarize the observed ratios and preferential formation of specific metabolites.

Table 1: Ratio of Monohydroxylated Metabolites of this compound

| Metabolite | Relative Abundance |

| 7-hydroxy-5,12-diMeC | ~100 |

| 1-hydroxy-5,12-diMeC | 1 |

Data derived from in vitro studies with liver S9 fractions from pre-treated rodents.[1]

Table 2: Preferential Formation of Dihydrodiol Metabolites of this compound

| Dihydrodiol Metabolite | Formation |

| 7,8-dihydro-7,8-dihydroxy-5,12-diMeC | Preferentially Formed |

| 1,2-dihydro-1,2-dihydroxy-5,12-diMeC | Formation Inhibited |

Observation from in vitro studies with liver S9 fractions from control and pre-treated animals.[1]

Metabolic Pathway of this compound

Caption: Proposed metabolic pathway of this compound in liver microsomes.

Experimental Protocols

The following are detailed protocols for the in vitro metabolism of this compound.

Protocol 1: In Vitro Incubation of this compound with Liver Microsomes

This protocol describes the basic procedure for incubating 5,12-diMeC with liver microsomes to generate metabolites.

Materials:

-

This compound (substrate)

-

Pooled liver microsomes (e.g., from human, rat, or mouse)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Magnesium chloride (MgCl₂)

-

Acetonitrile (ice-cold, for reaction termination)

-

Microcentrifuge tubes

-

Incubator/shaking water bath (37°C)

Procedure:

-

Preparation of Incubation Mixture:

-

On ice, prepare a master mix containing potassium phosphate buffer, MgCl₂, and the NADPH regenerating system.

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or acetonitrile) at a high concentration to ensure the final solvent concentration in the incubation is low (<1%).

-

-

Pre-incubation:

-

In a microcentrifuge tube, add the required volume of the master mix and the liver microsomes (final protein concentration typically 0.2-1.0 mg/mL).

-

Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

-

-

Initiation of Reaction:

-

Add a small volume of the this compound stock solution to the pre-incubated mixture to initiate the metabolic reaction. The final substrate concentration typically ranges from 0.1 µM to 10 µM.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C with gentle shaking for a predetermined time (e.g., 15, 30, or 60 minutes). The optimal incubation time should be determined in preliminary experiments to ensure linear metabolite formation.

-

-

Termination of Reaction:

-

Stop the reaction by adding 2 volumes of ice-cold acetonitrile. This will precipitate the microsomal proteins.

-

-

Sample Processing:

-

Vortex the mixture thoroughly.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube for analysis by HPLC-UV/MS.

-

Protocol 2: Identification of CYP450 Isoforms Involved in this compound Metabolism

This protocol uses specific chemical inhibitors to identify the cytochrome P450 (CYP) enzymes responsible for the metabolism of 5,12-diMeC.

Materials:

-

All materials from Protocol 1

-

Specific CYP450 inhibitors (e.g., furafylline for CYP1A2, ketoconazole for CYP3A4, etc.) dissolved in a suitable solvent.

Procedure:

-

Follow steps 1 and 2 of Protocol 1.

-

Inhibitor Pre-incubation:

-

Before adding the substrate, add the specific CYP450 inhibitor to the pre-incubating microsomal mixture. A range of inhibitor concentrations should be tested.

-

Pre-incubate the microsomes with the inhibitor for a specified time (e.g., 10-15 minutes) at 37°C.

-

-

Initiation and Incubation:

-

Initiate the reaction by adding this compound and incubate as described in Protocol 1.

-

-

Termination and Sample Processing:

-

Terminate the reaction and process the samples as described in Protocol 1.

-

-

Data Analysis:

-

Analyze the formation of 5,12-diMeC metabolites in the presence and absence of each inhibitor.

-

A significant decrease in the formation of a particular metabolite in the presence of a specific inhibitor indicates the involvement of that CYP isoform in its formation. Calculate the IC₅₀ value for each inhibitor.

-

Table 3: Common CYP450 Isoforms and their Selective Chemical Inhibitors

| CYP450 Isoform | Selective Inhibitor |

| CYP1A2 | Furafylline, α-Naphthoflavone |

| CYP2C9 | Sulfaphenazole |

| CYP2D6 | Quinidine |

| CYP3A4 | Ketoconazole, Troleandomycin |

Protocol 3: Analytical Method for this compound and its Metabolites

This protocol provides a general framework for the analysis of 5,12-diMeC and its metabolites using High-Performance Liquid Chromatography coupled with UV and Mass Spectrometry detection (HPLC-UV/MS).

Instrumentation:

-

HPLC system with a UV detector and a mass spectrometer (e.g., triple quadrupole or ion trap).

-

Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

Chromatographic Conditions (Example):

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient Elution: A linear gradient from 50% to 95% B over 15 minutes, followed by a hold at 95% B for 5 minutes, and then re-equilibration to initial conditions.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5-10 µL

-

UV Detection: Monitor at wavelengths relevant for chrysenes (e.g., 254 nm, 268 nm).

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection: Full scan mode to identify potential metabolites and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantification of the parent compound and specific metabolites.

-

Experimental Workflow

Caption: General workflow for the in vitro metabolism of this compound.

Conclusion

The provided application notes and protocols offer a robust framework for investigating the in vitro metabolism of this compound in liver microsomes. By following these guidelines, researchers can effectively identify and quantify metabolites, as well as elucidate the enzymatic pathways involved in the biotransformation of this compound. This information is critical for a comprehensive understanding of its toxicological profile and for risk assessment in drug development and environmental health.

References

Application Note: Analysis of 5,12-Dimethylchrysene-DNA Adducts by HPLC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,12-Dimethylchrysene is a polycyclic aromatic hydrocarbon (PAH) known for its carcinogenic properties. Like many PAHs, its carcinogenicity is linked to its metabolic activation to reactive intermediates that can covalently bind to DNA, forming DNA adducts. These adducts can lead to mutations and initiate carcinogenesis if not repaired. The sensitive and specific quantification of this compound-DNA adducts is crucial for toxicological studies, risk assessment, and the development of potential chemotherapeutic or chemopreventive agents. This application note provides a detailed protocol for the analysis of this compound-DNA adducts using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), a gold standard technique for this application.

Metabolic Activation and DNA Adduct Formation

This compound itself is not reactive towards DNA. It requires metabolic activation, primarily by cytochrome P450 (CYP) enzymes, to form electrophilic metabolites. The generally accepted pathway involves the formation of a dihydrodiol epoxide. This reactive epoxide can then attack nucleophilic sites on DNA bases, predominantly the exocyclic amino groups of guanine and adenine, to form stable covalent adducts. The major proximate mutagenic metabolite of 5-methylchrysene has been identified as 1,2-dihydro-1,2-dihydroxy-5-methylchrysene[1]. The formation of these adducts is a critical event in the initiation of chemical carcinogenesis[2].

Caption: Metabolic activation of this compound and subsequent DNA damage pathway.

Experimental Protocols

This section details the necessary steps for the analysis of this compound-DNA adducts from biological samples.

DNA Isolation

High-quality DNA is essential for accurate adduct analysis. Standard methods such as phenol-chloroform extraction or commercially available DNA isolation kits can be used.

Protocol:

-

Homogenize tissue samples or pellet cells.

-

Lyse cells using a lysis buffer containing proteinase K to digest proteins.

-

Perform phenol-chloroform extractions to remove proteins and lipids.

-

Precipitate DNA with cold ethanol.

-

Wash the DNA pellet with 70% ethanol to remove excess salt[3].

-

Resuspend the purified DNA in a suitable buffer (e.g., Tris-EDTA).

-

Determine DNA concentration and purity using a UV-Vis spectrophotometer. A 260/280 nm absorbance ratio of ~1.8 indicates pure DNA.

Enzymatic Hydrolysis of DNA to Deoxynucleosides

To release the adducted nucleosides for HPLC-MS/MS analysis, the DNA must be enzymatically digested.

Protocol:

-

To a known amount of DNA (e.g., 50-100 µg), add an internal standard (e.g., a stable isotope-labeled version of the this compound-deoxyguanosine adduct).

-

Add a digestion buffer (e.g., 10 mM Tris-HCl, 5 mM MgCl2, pH 7.0)[4].

-

Add a cocktail of enzymes for complete digestion. A common combination includes DNase I, alkaline phosphatase, and phosphodiesterase[5].

-

Incubate the mixture at 37°C for a sufficient time (e.g., overnight) to ensure complete digestion[4].

-

After digestion, remove the enzymes, typically by ultrafiltration or protein precipitation with a solvent like methanol[4][5].

Solid-Phase Extraction (SPE) for Sample Clean-up and Enrichment (Optional but Recommended)

For samples with low adduct levels, an enrichment step can improve sensitivity.

Protocol:

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the digested DNA sample onto the cartridge.

-

Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove salts and other polar impurities.

-

Elute the DNA adducts with a higher concentration of organic solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for HPLC-MS/MS analysis.

Caption: General experimental workflow for DNA adduct analysis.

HPLC-MS/MS Analysis

HPLC Conditions (Representative):

| Parameter | Value |

| Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes, hold for 5 minutes, then re-equilibrate |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 10 µL |

MS/MS Conditions (Representative):

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). The specific precursor and product ions will need to be determined by infusing a standard of the this compound-DNA adduct. The most common fragmentation for nucleoside adducts is the loss of the deoxyribose sugar[6].

| Parameter | Value |

| Ionization Mode | ESI+ |

| Scan Type | SRM/MRM |

| Precursor Ion (Q1) | [M+H]⁺ of this compound-dG adduct |

| Product Ion (Q3) | [M+H - deoxyribose]⁺ |

| Collision Energy | To be optimized for the specific adduct |

| Dwell Time | 100 ms |

Data Presentation

Quantitative analysis is performed by comparing the peak area of the analyte to that of the internal standard. A calibration curve should be generated using known amounts of the adduct standard. The results are typically expressed as the number of adducts per 10^n normal nucleotides.

Table 1: Representative Quantitative Data for this compound-dG Adducts in a Cell Culture Model

| Treatment Group | Concentration (µM) | Adducts / 10⁸ dG (Mean ± SD) |

| Control | 0 | Not Detected |

| This compound | 0.1 | 5.2 ± 1.1 |

| This compound | 1.0 | 48.7 ± 6.3 |

| This compound | 10.0 | 215.4 ± 22.9 |

Table 2: Representative HPLC-MS/MS Parameters for a Putative this compound-dG Adduct

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Retention Time (min) |

| This compound-dG | 550.2 | 434.2 | 25 | 8.5 |

| [¹⁵N₅]-5,12-Dimethylchrysene-dG (Internal Standard) | 555.2 | 439.2 | 25 | 8.5 |

Conclusion

The HPLC-MS/MS method described provides a robust, sensitive, and specific approach for the quantification of this compound-DNA adducts. This methodology is invaluable for understanding the mechanisms of chemical carcinogenesis, for biomarker discovery in molecular epidemiology studies, and for evaluating the efficacy of potential cancer-preventive agents. The provided protocols and representative data serve as a comprehensive guide for researchers in this field.

References

- 1. 1,2-dihydro-1,2-dihydroxy-5-methylchrysene, a major activated metabolite of the environmental carcinogen 5-methylchrysene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolic activation of polycyclic and heterocyclic aromatic hydrocarbons and DNA damage: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. METHODS FOR AROMATIC AND HETEROCYCLIC AMINE CARCINOGEN-DNA ADDUCT ANALYSIS BY LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. academic.oup.com [academic.oup.com]

Application Notes and Protocols for the ³²P-Postlabeling Assay of 5,12-Dimethylchrysene DNA Damage

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the detection and quantification of DNA adducts induced by the polycyclic aromatic hydrocarbon (PAH) 5,12-Dimethylchrysene (5,12-DMC) using the highly sensitive ³²P-postlabeling assay. This methodology is critical for assessing the genotoxicity of 5,12-DMC and related compounds in various research and drug development contexts.

Introduction

This compound is a member of the chrysene family of PAHs, which are known for their carcinogenic and mutagenic properties. The genotoxicity of these compounds is primarily attributed to their metabolic activation to reactive intermediates that can covalently bind to DNA, forming DNA adducts. These adducts can interfere with DNA replication and transcription, leading to mutations and potentially initiating carcinogenesis.

The ³²P-postlabeling assay is a powerful and ultrasensitive technique for the detection of a wide range of DNA adducts, particularly those that are large and hydrophobic, such as those formed by PAHs. The assay does not require prior knowledge of the adduct structure and can detect as few as one adduct in 10⁹ to 10¹⁰ nucleotides, making it ideal for studies involving low-level exposures.

Metabolic Activation of this compound

The metabolic activation of this compound is a critical prerequisite for its interaction with DNA. This process is primarily mediated by Cytochrome P450 enzymes and epoxide hydrolase, leading to the formation of highly reactive diol epoxides in the "bay region" of the molecule. These electrophilic metabolites can then attack nucleophilic sites on DNA bases, predominantly guanine and adenine, to form stable covalent adducts.

Metabolic activation of this compound and subsequent DNA adduct formation.

Principle of the ³²P-Postlabeling Assay

The ³²P-postlabeling assay involves four main steps:

-

Enzymatic Digestion of DNA: DNA is enzymatically hydrolyzed to its constituent deoxynucleoside 3'-monophosphates.

-

Enrichment of DNA Adducts: The bulky, hydrophobic 5,12-DMC-DNA adducts are enriched from the excess of normal nucleotides. The nuclease P1 enhancement method is commonly used for this purpose. Nuclease P1 selectively dephosphorylates normal deoxynucleoside 3'-monophosphates, leaving the adducted nucleotides as substrates for the subsequent labeling reaction.

-

Radiolabeling of Adducts: The enriched adducted nucleotides are then radiolabeled at the 5'-hydroxyl group by the transfer of a ³²P-phosphate group from [γ-³²P]ATP, a reaction catalyzed by T4 polynucleotide kinase.

-

Chromatographic Separation and Quantification: The ³²P-labeled adducted nucleotides are separated from residual normal nucleotides and resolved from each other by multi-dimensional thin-layer chromatography (TLC). The separated adducts are then detected by autoradiography and quantified by scintillation counting.

Experimental Workflow

Workflow of the ³²P-postlabeling assay for 5,12-DMC DNA adducts.

Detailed Experimental Protocols

Materials and Reagents:

-

DNA sample (extracted from cells or tissues exposed to 5,12-DMC)

-

Micrococcal nuclease

-

Spleen phosphodiesterase

-

Nuclease P1

-

T4 polynucleotide kinase

-

[γ-³²P]ATP (high specific activity)

-

Polyethyleneimine (PEI)-cellulose TLC plates

-

Scintillation fluid and vials

-

All necessary buffers and solvents (see detailed steps)

Protocol:

-

DNA Digestion:

-

To 10 µg of DNA in a microcentrifuge tube, add a solution containing micrococcal nuclease and spleen phosphodiesterase.

-

Incubate at 37°C for 3-4 hours to completely digest the DNA to deoxynucleoside 3'-monophosphates.

-

-

Adduct Enrichment (Nuclease P1 Method):

-

To the DNA digest, add a solution containing nuclease P1.

-

Incubate at 37°C for 1 hour. This step removes the 3'-phosphate from normal nucleotides, rendering them unable to be labeled in the next step.

-

-

³²P-Postlabeling:

-

Prepare a labeling mixture containing T4 polynucleotide kinase and [γ-³²P]ATP in a suitable buffer.

-

Add the labeling mixture to the nuclease P1-treated DNA digest.

-

Incubate at 37°C for 30-45 minutes to label the 5'-hydroxyl group of the adducted nucleotides.

-

-

Thin-Layer Chromatography (TLC):

-

Spot the ³²P-labeled sample onto a PEI-cellulose TLC plate.

-

Develop the chromatogram in the first dimension (D1) using a suitable solvent system.

-

After drying, develop the chromatogram in the second dimension (D2) with a different solvent system to achieve optimal separation of adducts.

-

Note: The choice of TLC solvents is critical and may require optimization for 5,12-DMC adducts. Common solvent systems for PAH adducts can be used as a starting point.

-

-

Detection and Quantification:

-

Expose the TLC plate to a phosphor screen or X-ray film to visualize the radioactive adduct spots (autoradiography).

-

Excise the adduct spots from the TLC plate.

-

Place the excised spots into scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a liquid scintillation counter.

-

Calculate the level of DNA adducts, typically expressed as relative adduct labeling (RAL), which represents the number of adducts per 10⁷ or 10⁸ normal nucleotides.

-

Data Presentation

| Sample ID | Treatment Group | Concentration of 5,12-DMC (µM) | DNA Adduct Level (Adducts/10⁸ nucleotides) |

| CTRL-01 | Vehicle Control | 0 | Not Detected |

| DMC-L-01 | Low Dose | 1 | 5.2 ± 0.8 |

| DMC-M-01 | Medium Dose | 10 | 25.6 ± 3.1 |

| DMC-H-01 | High Dose | 50 | 112.4 ± 12.5 |

Conclusion

The ³²P-postlabeling assay is a highly effective and sensitive method for the detection and quantification of DNA damage induced by this compound. The detailed protocols and workflow provided in these application notes offer a robust framework for researchers and scientists to assess the genotoxic potential of this and other related PAHs. Careful optimization of the enrichment and chromatographic steps is essential to achieve reliable and reproducible results. This assay is an invaluable tool in toxicology, cancer research, and the safety assessment of new chemical entities.

Application Notes and Protocols: Carcinogenicity Bioassays of 5,12-Dimethylchrysene in Mouse Skin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the protocols and data related to the carcinogenicity bioassay of 5,12-Dimethylchrysene in mouse skin. While specific quantitative data for this compound is limited due to its reported weak tumorigenic activity, this document outlines a standard protocol adapted from well-established polycyclic aromatic hydrocarbon (PAH) bioassays and presents comparative data from related compounds to offer a valuable resource for study design and data interpretation.

Introduction

This compound is a polycyclic aromatic hydrocarbon (PAH). Understanding the carcinogenic potential of such compounds is crucial for toxicological assessment and drug development, as PAH exposure is a known risk factor for various cancers. The mouse skin carcinogenesis model is a well-established in vivo assay for evaluating the tumor-initiating and promoting activities of chemical compounds. This model, particularly the two-stage carcinogenesis protocol, allows for the dissection of the distinct phases of cancer development.

Studies have indicated that the molecular shape of dimethylchrysenes influences the balance between metabolic activation and detoxification pathways, which in turn affects their tumorigenicity.[1] For instance, 5-methylchrysene and 5,9-dimethylchrysene are highly tumorigenic, whereas 5,6-dimethylchrysene and 5,7-dimethylchrysene are only weakly tumorigenic.[1] Previous research has characterized this compound as a weak tumor initiator.

Data Presentation: Comparative Tumorigenicity of Dimethylchrysenes

The following tables summarize the tumor-initiating activities of various dimethylchrysene and methylchrysene derivatives in mouse skin, providing a comparative context for the expected activity of this compound.

Table 1: Tumor-Initiating Activity of Various Methylated Chrysenes in Mouse Skin

| Compound | Initiating Dose (nmol/mouse) | Tumor Incidence (%) | Tumors per Mouse | Relative Activity |

| 5-Methylchrysene | 100 | High | 9.1[2] | Strong |

| 5,6-Dimethylchrysene | 100 | Moderate | 2.2[2] | Weak-Moderate |

| 5,9-Dimethylchrysene | Not Specified | High | Not Specified | Strong[1] |

| This compound | Not Specified | Low | Not Specified | Weak |

| 6-Methylchrysene | Not Specified | Low | Not Specified | Weak |

Table 2: Tumorigenicity of 5-Methylchrysene and its Metabolites in Mouse Skin

| Compound | Initiating Dose (nmol/mouse) | Tumors per Mouse |

| 5-Methylchrysene | 100 | >4.4[3][4] |

| anti-1,2-dihydroxy-3,4-epoxy-1,2,3,4-tetrahydro-5-methylchrysene (anti-DE-I) | 100 | 4.4[3][4] |

| trans-1,2-dihydro-1,2-dihydroxy-5-methylchrysene | 100 | >4.4[3][4] |

Experimental Protocols

The following is a detailed protocol for a two-stage skin carcinogenesis bioassay, adapted for the evaluation of this compound. This protocol is based on established methods for other PAHs like 7,12-dimethylbenz[a]anthracene (DMBA).[5]

Animal Model

-

Species: Mouse

-

Strain: Female FVB/N or CD-1 mice are commonly used. Female mice are often preferred as they are less prone to fighting, which can cause skin wounds that may act as a promoting event.[5]

-

Age: 6-7 weeks at the start of the study.

-

Acclimatization: Animals should be acclimatized for at least one week prior to the start of the experiment.

Materials

-

This compound

-

Acetone (vehicle)

-

12-O-tetradecanoylphorbol-13-acetate (TPA) (promoter)

-

Electric clippers

-

Pipettes and tips

-

Personal Protective Equipment (PPE)

Experimental Procedure

Step 1: Animal Preparation (Initiation Phase)

-

At 6-7 weeks of age, shave the dorsal skin of the mice using electric clippers, taking care not to nick the skin. Wounded animals should be excluded from the study.[5]

-

Allow the mice to rest for two days before the application of the test compound.

Step 2: Initiation

-

Prepare a solution of this compound in acetone. Due to its expected weak activity, a range of doses should be tested (e.g., 100, 200, and 400 nmol in 100 µL of acetone). A vehicle control group receiving only acetone should be included.

-

Apply a single topical dose of the this compound solution or vehicle to the shaved area of each mouse.

-

House the mice in disposable biohazard cages for two weeks following the application of the carcinogen.

Step 3: Promotion

-

Two weeks after the initiation step, begin the promotion phase.

-

Prepare a solution of TPA in acetone (e.g., 5 nmol in 100 µL).

-

Apply the TPA solution topically to the same area of the skin twice weekly for a duration of 20-26 weeks.

Step 4: Tumor Monitoring and Data Collection

-

Inspect the mice weekly for the appearance of skin tumors (papillomas).

-

Record the number of mice with tumors (tumor incidence) and the number of tumors per mouse (tumor multiplicity). A tumor is typically counted if it has a diameter of at least 1 mm and persists for at least two weeks.[5]

-

The study is typically terminated after 20-26 weeks of promotion.

Step 5: Histopathological Analysis

-

At the end of the study, euthanize the mice.

-

Excise the skin tumors and surrounding tissue.

-

Fix the tissues in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) for histopathological examination to confirm the diagnosis of papillomas and identify any progression to squamous cell carcinomas.

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for a two-stage mouse skin carcinogenesis bioassay.

Proposed Metabolic Activation Pathway

Caption: Proposed metabolic activation of this compound to a DNA-reactive species.

Logical Relationship in Two-Stage Carcinogenesis

Caption: The logical progression of two-stage skin carcinogenesis.

References

- 1. Comparative tumorigenicity of dimethylchrysenes in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparative mouse skin tumorigenicity and induction of Ha-ras mutations by bay region diol epoxides of 5-methylchrysene and 5,6-dimethylchrysene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tumorigenicity of 5-methylchrysene dihydrodiols and dihydrodiol epoxides in newborn mice and on mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. MiTO [mito.dkfz.de]

Protocols for Studying the Tumorigenicity of 5,12-Dimethylchrysene: Application Notes and Detailed Methodologies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the tumorigenicity of the polycyclic aromatic hydrocarbon (PAH) 5,12-Dimethylchrysene. This document outlines the current understanding of its carcinogenic potential, details its metabolic activation, and provides step-by-step experimental protocols for in vitro and in vivo evaluation.

Introduction to this compound

This compound is a member of the dimethylchrysene family of PAHs. Structurally, the positions of the methyl groups significantly influence the carcinogenic activity of these compounds. Unlike some of its isomers, such as 5,11-dimethylchrysene, this compound is considered to be a weak tumor initiator or essentially inactive.[1][2] This reduced tumorigenicity is attributed to its unique metabolic pathway. The presence of a methyl group at the 12-position sterically hinders the enzymatic formation of the highly carcinogenic 1,2-dihydrodiol-3,4-epoxide metabolite, which is a key step in the tumorigenic activation of many other PAHs.[3][4][5]

Metabolic Activation and the Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The biological activity of most PAHs, including their carcinogenicity, is dependent on their metabolic activation by cytochrome P450 enzymes. This process is primarily regulated by the Aryl Hydrocarbon Receptor (AhR) signaling pathway. Upon entering the cell, PAHs bind to the cytosolic AhR, leading to its activation and translocation to the nucleus. In the nucleus, AhR forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to xenobiotic responsive elements (XREs) in the DNA, initiating the transcription of genes encoding for metabolic enzymes like CYP1A1 and CYP1B1. These enzymes metabolize the parent PAH into various intermediates, including diol epoxides, which can form covalent adducts with DNA, leading to mutations and potentially initiating carcinogenesis.

Data Presentation: Comparative Tumorigenicity of Dimethylchrysenes

The following table summarizes representative data on the tumor-initiating activity of various dimethylchrysene isomers on mouse skin, highlighting the low tumorigenicity of this compound in comparison to other isomers.

| Compound | Initiating Dose (nmol/mouse) | Tumor Incidence (%) | Tumors per Mouse | Reference |

| 5-Methylchrysene | 100 | 100 | 9.1 | [6] |

| 5,6-Dimethylchrysene | 100 | 85 | 2.2 | [6] |

| 5,9-Dimethylchrysene | Not Specified | High | Not Specified | [7] |

| This compound | Not Specified | Inactive | 0 | [1][2] |

| anti-5-Methylchrysene-1,2-diol-3,4-epoxide | 100 | 100 | 7.5 | [6] |

| anti-5,6-Dimethylchrysene-1,2-diol-3,4-epoxide | 100 | 90 | 2.2 | [6] |

Experimental Protocols

Detailed methodologies for key experiments to assess the tumorigenicity of this compound are provided below.

In Vivo Tumorigenicity Study: Mouse Skin Painting Assay

This protocol describes a two-stage skin carcinogenesis assay in mice to evaluate the tumor-initiating activity of this compound.

Materials:

-

This compound

-

Acetone (HPLC grade)

-

Tumor promoter, e.g., 12-O-tetradecanoylphorbol-13-acetate (TPA)

-

Female SENCAR or other susceptible mouse strain (7-9 weeks old)

-

Pipettes and sterile tips

-

Animal clippers

-

Calipers

Procedure:

-

Animal Acclimatization: Acclimatize mice for at least one week before the start of the experiment.

-